2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine
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Overview
Description
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with only the pyridine ring.
Cyclopropylamine: Contains the cyclopropyl group but lacks the heterocyclic structure.
Pyrido[2,3-B]pyrazine: The parent compound without the chlorine and cyclopropyl substitutions.
Uniqueness
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is unique due to its combination of the chlorine atom and cyclopropyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Biological Activity
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrido[2,3-b]pyrazines. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Anticancer Activity
Research indicates that compounds with a pyrido[2,3-b]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-b]pyrazines have shown inhibition against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 9.1 |
Compound B | PC-3 | 10.4 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. The inhibition of cytokine release indicates its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Some studies suggest that derivatives may inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and tumorigenesis.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of various pyrido[2,3-b]pyrazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 9 μM.
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed promising results with MIC values lower than those of conventional antibiotics such as penicillin.
Properties
Molecular Formula |
C10H8ClN3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BYVPFXQQARCJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC(=CN=C3N=C2)Cl |
Origin of Product |
United States |
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